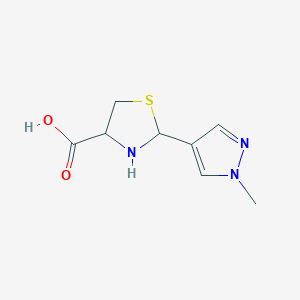

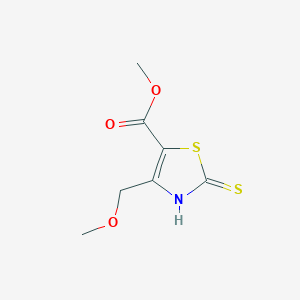

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in medicinal chemistry. For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly. For example, the structure of “2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole” was found in the PubChem database .

Chemical Reactions Analysis

Pyrazoles are involved in a variety of chemical reactions. For instance, Dawood et al. synthesized N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N0-phenylthiourea derivative and then treated it with a variety of hydrazonoyl chlorides under basic condition (refluxed) to afford the corresponding 2-(4-(pyrazol- 4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly. For example, “Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” has a molecular weight of 154.17 g/mol according to the PubChem database .

Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Systems

- A study by Chaban, Matiichuk, and Matiychuk (2020) focused on synthesizing ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the creation of new heterocyclic systems. This research highlights the potential of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid derivatives in forming novel chemical structures (Chaban, Matiichuk, & Matiychuk, 2020).

Antimicrobial and Antifungal Applications

- A study by Aneja et al. (2011) demonstrated the synthesis of pyrazolyl-2, 4-thiazolidinediones with significant antimicrobial and antifungal properties. These compounds, including variants of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, exhibited effectiveness against Gram-positive bacteria and showed notable antifungal activity (Aneja et al., 2011).

Synthesis of Pharmacophores

- Research by Khalifa, Nossier, and Al-Omar (2017) involved the preparation of pharmacophore-linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. This study signifies the role of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid in developing pharmacophores for potential medicinal applications (Khalifa, Nossier, & Al-Omar, 2017).

Antihyperglycemic Activity

- Bhosle et al. (2014) synthesized new 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids with pyrazolyl pharmacophores, displaying significant antihyperglycemic activity. This indicates the potential of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid derivatives in developing new antidiabetic treatments (Bhosle et al., 2014).

Hypoglycemic Activity

- A study by Perepelytsya et al. (2019) explored the hypoglycemic activity of various derivatives, including those related to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid. The compounds were found to induce significant reductions in blood glucose levels, suggesting their utility in treating hyperglycemia (Perepelytsya et al., 2019).

Synthesis and Antifungal Activity

- Research by Du et al. (2015) on the synthesis of novel pyrazole-4-carboxylic acid amides, including derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, showed moderate to excellent antifungal activities against phytopathogenic fungi. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Du et al., 2015).

Synthesis of Antimicrobial Agents

- A study by Ayyash, Fadhil, and Mohammad (2022) involved synthesizing derivatives with antimicrobial properties. This research underscores the importance of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid framework in creating effective antimicrobial agents (Ayyash, Fadhil, & Mohammad, 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-3,6-7,10H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGOHJSFVQDBFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)